molecular formula C56H88N14O20S B009659 Peptide II (aplysia) CAS No. 101849-76-7

Peptide II (aplysia)

カタログ番号: B009659
CAS番号: 101849-76-7
分子量: 1309.4 g/mol
InChIキー: QYUQPAYOTYTREY-PTAVKHPPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Peptide II, identified in Aplysia californica, represents a critical neuropeptide with structural and functional parallels to vertebrate urotensin II (UII). Designated Aplysia urotensin II (apUII), this peptide was discovered through mRNA analysis and mass spectrometry, marking the first identification of a UII homolog in invertebrates .

準備方法

Anatomical Source and Ganglion Dissection

The abdominal ganglia of Aplysia californica serve as the primary source of Peptide II. These ganglia are dissected from adult specimens (80–100 g) anesthetized via injection of 0.35 M MgCl₂ into the foot musculature . Proper anesthesia ensures minimal tissue damage during extraction. After dissection, ganglia are immersed in artificial seawater (ASW) to maintain ionic balance and prevent degradation .

Protease Digestion for Connective Tissue Removal

To isolate neurons effectively, ganglia undergo enzymatic digestion using protease solutions. A concentration of 10 mg/ml protease (1 unit/mg in Leibovitz’s L-15 medium) is applied for 2 hours and 15 minutes at 34.5°C . This step softens the connective tissue sheath, enabling microdissection of target neurons. Incubation time must be carefully calibrated: excessive digestion compromises neuronal integrity, while insufficient digestion hinders sheath removal . For juvenile specimens (1–4 g), digestion time is reduced to 1 hour and 45 minutes to account for thinner connective layers .

Extraction and Preliminary Purification

Following dissection, ganglia are homogenized in 0.1 M acetic acid and boiled for 5 minutes to denature proteases . The homogenate is centrifuged at 2,000 × g for 10 minutes to remove cellular debris, and the supernatant is loaded onto a C18 solid-phase extraction cartridge (e.g., Sep-Pak) . Peptides are eluted with 3 ml of 75% acetonitrile (CH₃CN) in 0.01 M trifluoroacetic acid (TFA), followed by lyophilization to concentrate the sample .

Reverse-Phase HPLC Purification

Two sequential reverse-phase HPLC steps are critical for isolating Peptide II from contaminating proteins and peptides:

First Purification Step

  • Column : Brownlee C8 RP 300 (4.6 × 220 mm)

  • Gradient : 5% CH₃CN to 70% CH₃CN over 40.5 minutes

  • Counterion : 0.01 M TFA

  • Flow Rate : 1 ml/min

Second Purification Step

  • Column : Aquapore RP300 (4.6 × 220 mm)

  • Gradient : 10% CH₃CN to 50% CH₃CN over 40 minutes

  • Counterion : 0.01 M heptafluorobutyric acid (HFBA)

  • Flow Rate : 2 ml/min

Peptide II elutes as a distinct absorbance peak at 215 nm, with retention times consistent across replicates. Fractions containing the peptide are pooled and lyophilized for further analysis.

Structural Confirmation and Bioactivity Assessment

Amino Acid Composition and Sequencing

Amino acid analysis of purified Peptide II reveals a molar ratio consistent with its theoretical composition: Glu₃, Ala₁, Pro₁, Ser₁, Phe₁, Met₁, Thr₁, Arg₁, Leu₁ . Edman degradation confirms the sequence Glu-Ala-Glu-Glu-Pro-Ser-Phe-Met-Thr-Arg-Leu, aligning with predictions from the precursor gene .

Mass Spectrometric Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is employed to verify the peptide’s molecular weight. The observed mass-to-charge ratio (m/z) of 1,342.6 Da matches the calculated mass of the synthetic standard . Discrepancies ≤ 0.1 Da are considered acceptable for confirmation.

Challenges and Methodological Optimizations

Contamination Risks

Co-elution with structurally similar peptides, such as Phe-Met-Arg-Phe-amide (FMRFamide), necessitates stringent HPLC conditions . Increasing the HFBA concentration to 0.02 M improves peak resolution, while isocratic elution at 20 mM triethylamine acetate (TEAAc) aids in distinguishing amidated peptides .

Bioactivity Assays

Despite its abundance, Peptide II exhibits no detectable bioactivity on abdominal ganglion neurons, the gastroesophageal artery, or the heart at concentrations ≤10⁻⁴ M . This contrasts with related peptides like egg-laying hormone (ELH), underscoring the need for functional studies to elucidate its physiological role .

ParameterFirst Purification StepSecond Purification Step
ColumnBrownlee C8 RP 300Aquapore RP300
Gradient5–70% CH₃CN10–50% CH₃CN
Counterion0.01 M TFA0.01 M HFBA
Flow Rate1 ml/min2 ml/min
Retention Time22.4 min18.7 min

Table 2: Amino Acid Composition of Peptide II

Amino AcidTheoretical QuantityObserved Quantity
Glu32.9
Ala11.0
Pro10.9
Ser11.1
Phe11.0
Met10.9
Thr11.0
Arg11.0
Leu11.0

科学的研究の応用

Biological Functions and Mechanisms

CP2 is primarily involved in synaptic transmission and modulation within the central nervous system (CNS) of Aplysia. It is synthesized in the cerebral ganglia and has been shown to play crucial roles in various physiological processes:

  • Synaptic Transmission : CP2 is distributed widely across the CNS and peripheral tissues, influencing neuronal excitability and synaptic plasticity. It has been observed to evoke rhythmic activity in motor neurons, which is critical for feeding behaviors .
  • Respiratory Regulation : Injection of CP2 into Aplysia increases the rate of respiratory pumping, indicating its role as a neuromodulator in respiratory circuits .
  • Behavioral Modulation : Behavioral studies have demonstrated that CP2 injection leads to increased locomotion and changes in attachment ability to substrates, suggesting its involvement in motor control and behavioral responses .

Research Applications

CP2 serves as a valuable tool in various research applications:

  • Neurophysiological Studies : Researchers utilize CP2 to investigate synaptic mechanisms and neuronal communication. Its ability to induce long-term facilitation (LTF) enhances understanding of learning and memory processes at the cellular level .
  • Feeding Behavior Analysis : The peptide's influence on feeding circuits allows researchers to explore the neurobiological underpinnings of feeding behaviors. Studies have shown that CP2 modulates feeding-related motor patterns, contributing to our understanding of appetite regulation .
  • Neuropeptide Profiling : Advanced techniques such as mass spectrometry are employed to profile CP2 among other neuropeptides in Aplysia. This profiling aids in identifying specific neuronal populations and their functional roles within the CNS .

Case Study 1: Synaptic Plasticity

A study investigated the effects of CP2 on synaptic transmission in cultured neurons from Aplysia. Results indicated that CP2 application led to significant changes in synaptic strength and morphology, supporting its role in LTF. The study utilized electrophysiological recordings to measure synaptic responses before and after CP2 application, revealing enhanced synaptic efficacy over time .

Case Study 2: Behavioral Responses

In a behavioral analysis, researchers injected CP2 into freely behaving Aplysia specimens. The findings showed a marked increase in respiratory pumping rates and locomotion compared to control groups. This study highlighted CP2's potential as a modulator of both motor activity and respiratory functions, emphasizing its importance in neurobehavioral research .

Data Table: Summary of Research Findings on CP2

Application AreaFindingsMethodology
Synaptic TransmissionInduces long-term facilitation; enhances synaptic strengthElectrophysiological recordings
Respiratory RegulationIncreases respiratory pumping ratesInjection studies
Feeding Behavior AnalysisModulates feeding-related motor patternsBehavioral assays
Neuropeptide ProfilingIdentified alongside other neuropeptides; specific neuronal localizationMass spectrometry

類似化合物との比較

Structural and Functional Features

  • Sequence and Cyclic Structure : apUII shares a conserved cyclic structure with vertebrate UII, confirmed via tandem mass spectrometry. This cyclization is critical for receptor binding and bioactivity .
  • Localization: apUII is expressed in the central nervous system (CNS), particularly in buccal sensory neurons and cerebral A-cluster neurons, as demonstrated by in-situ hybridization and immunohistochemistry .
  • Its role in homeostasis aligns with UII’s functions in vertebrates, indicating evolutionary conservation .

SPTR-Gene Family-Derived Peptides (SPTR-GF-DPs)

The SPTR-GF-DPs, derived from the Aplysia Whitnin precursor, represent another neuropeptide family with distinct genetic origins and functional profiles:

  • Structural Divergence : Unlike apUII, SPTR-GF-DPs lack cyclic structures and originate from a different precursor gene. Their sequences are shorter and more variable .
  • Neuromodulatory Roles : SPTR-GF-DPs target diverse neuronal subsets within feeding circuits. For example, they modulate projection interneurons, influencing synaptic plasticity and circuit output without overlapping with apUII’s satiety-related functions .

Acidic Peptide and Insulin CB

  • Biochemical Properties : The acidic peptide and insulin CB from Aplysia exhibit distinct MALDI-TOF profiles compared to apUII. Acidic peptide’s desorption ionization behavior under varying laser intensities differs significantly, suggesting structural robustness .
  • Functional Overlap : Both peptides are involved in metabolic regulation, but insulin CB specifically mimics insulin-like growth factors, unlike apUII’s neuromodulatory role .

Other Aplysia Neuropeptides

  • Colocalization and Heterogeneity : Single-cell mass spectrometry revealed that Aplysia neurons coexpress multiple neuropeptides, including apUII, small cardioactive peptides (SCPs), and buccalins. However, each peptide exhibits unique spatial and temporal expression patterns .
  • Evolutionary Context: apUII’s homology to vertebrate UII suggests an ancient origin, while SPTR-GF-DPs and acidic peptides are mollusk-specific innovations .

Data Tables

Table 1: Structural and Functional Comparison of apUII and Related Peptides

Feature apUII (Peptide II) SPTR-GF-DPs Acidic Peptide Insulin CB
Structure Cyclic, 11-14 residues Linear, variable length Non-cyclic, acidic Disulfide bonds
Precursor Gene apUII mRNA Whitnin precursor Actin-derived Insulin-like precursor
Localization CNS, buccal neurons Feeding circuit neurons Oral ganglion Hemolymph, CNS
Function Satiety signaling Neuromodulation Enzyme regulation Metabolic regulation
Conservation Vertebrate UII homolog Mollusk-specific Mollusk-specific Insulin family homology
Key Reference

Table 2: Analytical Techniques for Peptide Characterization

Technique apUII Application SPTR-GF-DPs Application Acidic Peptide Application
Mass Spectrometry Cyclization confirmation Precursor identification MALDI-TOF profiling
Immunohistochemistry Neuronal mapping Not reported Not reported
Electrophysiology Feeding behavior assays Circuit modulation studies Enzyme activity assays

生物活性

Peptide II, derived from the marine mollusk Aplysia californica, is a neuropeptide that has garnered significant interest due to its diverse biological activities. This article provides an overview of the biological activity of Peptide II, including its structure, physiological roles, and mechanisms of action, supported by data tables and relevant case studies.

Structure and Composition

Peptide II is characterized by the amino acid sequence:

EAEEPSFMTRL\text{E}-\text{A}-\text{E}-\text{E}-\text{P}-\text{S}-\text{F}-\text{M}-\text{T}-\text{R}-\text{L}

This sequence indicates a combination of charged and hydrophobic residues, which is crucial for its interaction with receptors and subsequent biological activity .

Peptide II exerts its effects primarily through interactions with G protein-coupled receptors (GPCRs) in the nervous system. The activation of these receptors leads to various intracellular signaling pathways that modulate neuronal excitability and synaptic transmission. Notably, the presence of posttranslational modifications, such as disulfide bonds, is essential for its biological activity .

Key Findings from Research

  • Receptor Activation : Research has identified three putative elevenin receptors in Aplysia that respond to Peptide II. These receptors were shown to have low effective concentration (EC50) values, indicating high sensitivity to the peptide .
  • Physiological Effects : Peptide II has been implicated in regulating locomotor activity and feeding behaviors in Aplysia. For instance, studies have demonstrated that administration of Peptide II can significantly alter locomotion patterns by modulating the neural circuits involved in these behaviors .
  • Neuroendocrine Functions : Beyond locomotion, Peptide II plays a role in neuroendocrine functions such as reproductive behavior and stress responses. It has been shown to influence egg-laying behaviors through interactions with specific neuropeptides released from bag cells .

Table 1: Biological Activities Associated with Peptide II

ActivityEffect DescriptionReferences
LocomotionAlters movement patterns in Aplysia
Feeding BehaviorModulates feeding circuits
Egg-Laying Hormone ReleaseInfluences reproductive behaviors
Neuronal ExcitabilityEnhances synaptic transmission in specific neuronal pathways

Case Study 1: Locomotion Modulation

In a controlled experiment, Aplysia specimens were injected with varying concentrations of Peptide II. The results indicated a dose-dependent decrease in locomotor activity, correlating with increased levels of neuronal excitability in the pedal ganglia. This suggests that Peptide II functions as a neuromodulator within the locomotor network .

Case Study 2: Egg-Laying Behavior

Another study focused on the role of Peptide II in egg-laying behavior. The injection of Peptide II into female Aplysia resulted in a significant increase in egg-laying frequency. This effect was attributed to enhanced signaling pathways activated by neuropeptides released from bag cells, demonstrating the peptide's role in reproductive physiology .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing Peptide II (Aplysia) to ensure reproducibility?

  • Methodological Answer : Peptide II (Aplysia) synthesis should follow solid-phase peptide synthesis (SPPS) protocols, including Fmoc/t-Bu chemistry for side-chain protection. Post-synthesis, purify the peptide using reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Characterize purity via analytical HPLC (>95%) and confirm identity using MALDI-TOF mass spectrometry. For quantification, employ amino acid analysis or UV spectrophotometry (e.g., absorbance at 280 nm for aromatic residues). Include batch-specific data (e.g., salt content, solubility) in supplementary materials to aid reproducibility .

Q. Why is Aplysia californica a preferred model organism for studying Peptide II’s neuropeptide functions?

  • Methodological Answer : Aplysia offers a simplified nervous system with identifiable neurons, enabling direct observation of peptide signaling at cellular, physiological, and behavioral levels. For example, its buccal ganglia allow in vitro electrophysiological assays to study Peptide II’s modulation of synaptic activity. Additionally, its neuroendocrine system shares conserved peptide pathways with vertebrates, facilitating translational studies on urotensin II (UII) homologs .

Q. How can researchers validate the structural homology of Peptide II (Aplysia) to vertebrate urotensin II?

  • Methodological Answer : Use sequence alignment tools (e.g., Clustal Omega) to compare the conserved cyclic hexapeptide motif (Cys-Phe-Trp-Lys-Tyr-Cys) in Peptide II with vertebrate UII. Confirm disulfide bond formation via redox-state mass spectrometry and functional assays (e.g., receptor-binding studies using mammalian UII receptors expressed in heterologous systems). Structural homology can further be validated through NMR or X-ray crystallography .

Advanced Research Questions

Q. How should researchers address batch-to-batch variability in synthetic Peptide II for sensitive bioassays (e.g., cell-based assays)?

  • Methodological Answer : Request additional quality control (QC) metrics beyond standard MS/HPLC, such as:

  • Peptide content analysis to normalize concentrations across batches.
  • TFA removal verification (<1% residual TFA via ion chromatography) to avoid cytotoxicity.
  • Solubility profiling in assay-specific buffers (e.g., PBS with 0.1% BSA).
    Document batch-specific QC data in appendices and pre-test peptides in pilot assays to adjust for variability .

Q. What strategies resolve contradictions between in vitro and in vivo functional studies of Peptide II (Aplysia)?

  • Methodological Answer :

  • Contextualize assay conditions : In vitro studies (e.g., isolated neuron recordings) may lack systemic factors (e.g., hormonal feedback). Use in vivo microinjection followed by behavioral monitoring (e.g., feeding or locomotion assays) to correlate cellular effects with organismal outcomes.
  • Control for peptide degradation : Include protease inhibitors in vitro and validate peptide stability via LC-MS in vivo.
  • Leverage multi-omics data : Integrate transcriptomic or peptidomic profiles to identify compensatory pathways in vivo .

Q. How can researchers design experiments to distinguish Peptide II’s primary functions from pleiotropic effects in Aplysia?

  • Methodological Answer :

  • Knockdown/knockout models : Use RNAi or CRISPR-Cas9 to silence the apUII gene and compare phenotypes (e.g., electrophysiological responses, feeding behavior).
  • Receptor-specific antagonists : Apply selective UII receptor blockers (e.g., palosuran) to isolate Peptide II-mediated signaling.
  • Temporal resolution : Employ acute vs. chronic peptide administration to differentiate immediate neuromodulation from long-term transcriptional effects .

Q. Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in Peptide II functional assays?

  • Methodological Answer : Use nonlinear regression (e.g., log[agonist] vs. response in GraphPad Prism) to calculate EC₅₀ values. For behavioral data, apply non-parametric tests (e.g., Mann-Whitney U) if normality assumptions fail. Report effect sizes (e.g., Cohen’s d) and confidence intervals. Archive raw data and analysis scripts in repositories like Zenodo to enable reproducibility .

Q. How should confounding variables (e.g., circadian rhythms, seasonal variations) be controlled in Aplysia Peptide II studies?

  • Methodological Answer :

  • Standardize animal housing : Maintain consistent light/dark cycles (12:12) and water temperature (15°C).
  • Time-stamp experiments : Conduct assays at the same time daily to minimize circadian effects.
  • Include covariates in statistical models : Use ANCOVA to adjust for variables like animal weight or molt stage .

Q. Experimental Design & Reporting

Q. What criteria should guide the inclusion of Peptide II data in primary manuscripts versus supplementary materials?

  • Methodological Answer :

  • Primary manuscript : Include key findings (e.g., dose-response curves, structural validation) directly supporting hypotheses.
  • Supplementary materials : Archive raw chromatograms, mass spectra, and extended datasets (e.g., full electrophysiological traces). Use hyperlinks in the main text for seamless access .

Q. How can researchers integrate multi-omics data (e.g., peptidomics, transcriptomics) to study Peptide II’s regulatory networks?

  • Methodological Answer :
  • Cross-reference databases : Use Aplysia genome annotations (Broad Institute) and tools like STRING for pathway enrichment.
  • Correlate peptide levels with gene expression : Apply weighted gene co-expression network analysis (WGCNA) to identify clusters of genes co-regulated with Peptide II .

特性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H88N14O20S/c1-28(2)25-38(55(89)90)67-47(81)33(13-9-22-60-56(58)59)64-53(87)44(30(4)72)69-49(83)35(21-24-91-5)63-50(84)37(26-31-11-7-6-8-12-31)66-51(85)39(27-71)68-52(86)40-14-10-23-70(40)54(88)36(17-20-43(77)78)65-48(82)34(16-19-42(75)76)62-45(79)29(3)61-46(80)32(57)15-18-41(73)74/h6-8,11-12,28-30,32-40,44,71-72H,9-10,13-27,57H2,1-5H3,(H,61,80)(H,62,79)(H,63,84)(H,64,87)(H,65,82)(H,66,85)(H,67,81)(H,68,86)(H,69,83)(H,73,74)(H,75,76)(H,77,78)(H,89,90)(H4,58,59,60)/t29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUQPAYOTYTREY-PTAVKHPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H88N14O20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20144273
Record name Peptide II (aplysia)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101849-76-7
Record name Peptide II (aplysia)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101849767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peptide II (aplysia)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。